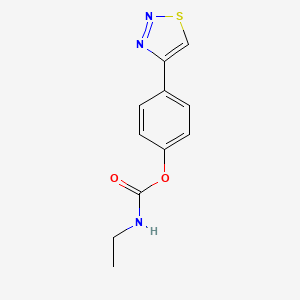

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Hydrolysis Reactions

The carbamate group (-OCONHCH2CH3) undergoes hydrolysis under acidic or basic conditions, producing distinct products:

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole moiety participates in electrophilic substitution and ring-opening reactions :

Electrophilic Aromatic Substitution

The sulfur and nitrogen atoms direct electrophiles to specific positions:

-

Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the 5-position of the thiadiazole ring due to electron-withdrawing effects.

-

Halogenation : Cl2 or Br2 in acetic acid substitutes hydrogen at the 5-position, forming 5-halo derivatives.

Ring-Opening Reactions

Under reductive conditions (e.g., H2/Pd-C), the thiadiazole ring opens to form thiol intermediates, which can further react to generate disulfides or thioethers.

Carbamate Modifications

Phenyl Group Reactions

The para-substituted phenyl ring undergoes:

-

Sulfonation : Fuming H2SO4 introduces a sulfonic acid group at the 3-position.

-

Friedel-Crafts Alkylation : Limited reactivity due to electron-withdrawing thiadiazole.

Cross-Coupling Reactions

The thiadiazole ring facilitates palladium-catalyzed couplings:

Stability Under Thermal and Photolytic Conditions

-

Thermal Decomposition : At >200°C, decarboxylation releases CO2, yielding 4-(1,2,3-thiadiazol-4-yl)phenylethylamine .

-

UV Exposure : Photooxidation generates sulfoxide derivatives, confirmed via LC-MS.

Comparative Reactivity with Analogues

科学的研究の応用

4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.

Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a biochemical probe.

作用機序

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of bacteria or cancer cells. The thiadiazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to the disruption of cellular processes .

類似化合物との比較

Similar Compounds

- 4-(1,2,3-Thiadiazol-4-yl)phenol

- 4-(1,2,3-Thiadiazol-4-yl)phenyl N-methylcarbamate

- 4-(1,2,3-Thiadiazol-4-yl)phenyl N-propylcarbamate

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate is unique due to its specific ethylcarbamate group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study .

生物活性

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

Synthesis and Structural Characteristics

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of phenolic compounds with thiadiazole derivatives, leading to a range of substitutions that can enhance biological activity.

Biological Activity Overview

The biological activities of this compound primarily include:

- Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit various cancer cell lines through multiple mechanisms including apoptosis induction and inhibition of specific kinases.

- Enzyme Inhibition : This compound may also act as an inhibitor for enzymes such as focal adhesion kinase (FAK) and topoisomerase II, which are critical in cancer cell proliferation and survival.

- Inhibition of FAK : FAK is involved in cellular signaling pathways that promote cancer cell survival and proliferation. Inhibiting FAK can lead to reduced tumor growth.

- Induction of Apoptosis : The compound has been shown to increase the proportion of apoptotic cells significantly in treated cancer cell lines compared to controls.

Efficacy Against Cancer Cell Lines

A summary of findings related to the anticancer efficacy of this compound is presented in the table below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HEPG2 (Liver Cancer) | 10.5 | FAK inhibition |

| A549 (Lung Cancer) | 12.8 | Topoisomerase II inhibition |

| PC3 (Prostate Cancer) | 18.0 | Induction of cell cycle arrest |

Case Studies

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

- Study by Sun et al. (2011) : This study synthesized a series of thiadiazole derivatives and evaluated their antiproliferative effects against various cancer cell lines. The results indicated significant cytotoxicity against HEPG2 cells with an EC50 value of approximately 10.79 µM .

- Hosseinzadeh et al. (2013) : This research focused on a new series of thiadiazole derivatives showing promising anticancer activity against prostate and breast cancer cell lines . The study emphasized the structural modifications that enhanced biological activity.

- Recent Findings (2023) : A comprehensive review highlighted that compounds with thiadiazole moieties exhibited increased apoptosis rates in MCF-7 cells compared to untreated controls . The mechanism was linked to the activation of caspases involved in programmed cell death.

特性

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-12-11(15)16-9-5-3-8(4-6-9)10-7-17-14-13-10/h3-7H,2H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHNRASUUBQGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC=C(C=C1)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。